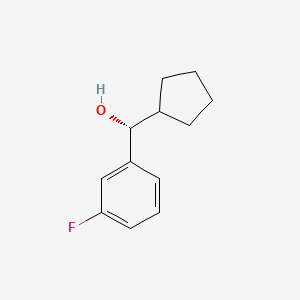![molecular formula C21H19N3O2 B2710477 3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 898916-26-2](/img/structure/B2710477.png)
3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimido[4,5-b]quinoline core with various substitutions. The 3,5-dimethylphenyl group would be attached at the 3-position, and there would be methyl groups at the 2 and 10 positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The presence of the quinoline core and the phenyl rings could potentially make it a candidate for various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Properties such as solubility, melting point, boiling point, and reactivity could vary widely .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Pyrimido[4,5-b]quinoline derivatives are central to various chemical reactions and synthesis processes. For instance, these compounds are involved in Dimroth-type ring-opening and closure reactions, highlighting their potential in creating structurally diverse heterocyclic compounds (Levine, Chu, & Bardos, 1977). Additionally, these derivatives can be synthesized through three-component cyclocondensation, indicating their versatility in organic synthesis (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).
Antimicrobial and Anticancer Activities
Derivatives of pyrimido[4,5-b]quinoline have shown potential antimicrobial and anticancer activities. Research has identified that certain derivatives possess broad-spectrum antibacterial efficacy, indicating their significance in developing new antimicrobial agents (Ismail, Al-Shihry, Arafa, & el-Ayaan, 2013). Moreover, some derivatives exhibit potent cytotoxic activities against cancer cell lines, suggesting their application in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Material Science and Corrosion Inhibition
Pyrimido[4,5-b]quinoline derivatives also play a role in material science, particularly in corrosion inhibition. For example, certain derivatives have been tested as corrosion inhibitors for copper and brass, demonstrating their utility in protecting metals against corrosion (S-Fouda, 2017).
Green Chemistry and Synthesis
The synthesis of pyrimido[4,5-b]quinoline derivatives aligns with the principles of green chemistry, emphasizing environmentally benign procedures. Methods involving ionic liquids and aqueous media have been developed, offering simpler, safer, and more efficient synthesis routes (Mohammadi, Shirini, & Yahyazadeh, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-12-9-13(2)11-15(10-12)24-14(3)22-20-18(21(24)26)19(25)16-7-5-6-8-17(16)23(20)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAVOZYJSDQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)
![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)
![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)


